molecular formula C18H18FN3O5S B6441131 5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2548987-34-2

5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6441131
CAS No.: 2548987-34-2
M. Wt: 407.4 g/mol
InChI Key: MDHYRYFICUDJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C18H18FN3O5S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09512002 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the orexin receptors , specifically orexin 1 (OX1R) and orexin 2 (OX2R) receptors . These receptors play a crucial role in regulating wakefulness and arousal. By antagonizing these receptors, the compound can modulate sleep-wake cycles, making it a potential therapeutic agent for insomnia .

Mode of Action

The compound acts as a dual orexin receptor antagonist (DORA) . It binds to both OX1R and OX2R, inhibiting the action of orexin neuropeptides. This inhibition prevents the activation of downstream signaling pathways that promote wakefulness, thereby facilitating sleep onset and maintenance .

Biochemical Pathways

By blocking orexin receptors, the compound affects several biochemical pathways:

Pharmacokinetics

The compound’s pharmacokinetic profile includes:

Result of Action

At the molecular level, the compound’s antagonism of orexin receptors leads to reduced neuronal activity in wake-promoting regions of the brain. At the cellular level, this results in decreased neurotransmitter release and neuronal excitability, promoting sleep. Clinically, this translates to improved sleep onset and maintenance without significant next-day residual effects .

Action Environment

Environmental factors such as pH, temperature, and presence of other chemicals can influence the compound’s stability and efficacy. For instance, extreme pH levels can affect its solubility and absorption, while high temperatures may degrade the compound. Additionally, interactions with other medications metabolized by the same liver enzymes can alter its pharmacokinetic profile .

This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent for sleep disorders.

: Based on general knowledge of orexin receptor antagonists and their pharmacological properties

Properties

IUPAC Name

5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O5S/c1-21-15-8-14(3-4-16(15)27-18(21)23)28(24,25)22-7-6-12(10-22)11-26-17-5-2-13(19)9-20-17/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYRYFICUDJRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.